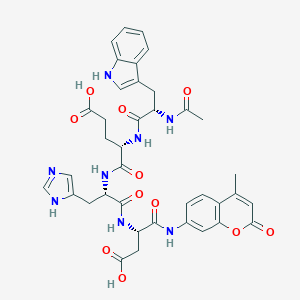

Ac-Trp-Glu-His-Asp-AMC

Overview

Description

Ac-Trp-Glu-His-Asp-AMC (Ac-WEDH-AMC) is a synthetic peptide that has been used in a variety of scientific research applications. It is composed of six amino acids, namely Acetyl-Tryptophan-Glutamic Acid-Histidine-Aspartic Acid-7-Amino-4-Methyl-Coumarin (AMC). Ac-WEDH-AMC was first synthesized in the 1970s and has since been used in a variety of scientific research applications, such as drug discovery, drug-target identification, and enzyme inhibition studies.

Scientific Research Applications

Caspase Activation Detection : A study by Mack, Fürmann, and Häcker (2000) demonstrated that apoptosis-associated caspase activation can be recorded in intact lymphoid cells using peptides carrying an AMC group. This method allows the detection of active caspases at the single-cell level without the need for cell lysis (Mack, Fürmann, & Häcker, 2000).

Enantioselective Electrodialysis : Research by Yoshikawa, Kondo, and Morita (2001) focused on molecularly imprinted polymeric membranes with peptide residues. These membranes demonstrated selectivity towards Ac-L-Trp from its racemic mixtures, highlighting the potential for enantioselective separation processes (Yoshikawa, Kondo, & Morita, 2001).

Melanotropin Peptide Examination : Haskell-Luevano, Nikiforovich, Sharma, Yang, Dickinson, Hruby, and Gantz (1997) studied the effects of structural modifications on melanotropin peptides and their binding affinity and selectivity to human melanocortin receptors. This research contributes to understanding ligand-receptor interactions in biomedical contexts (Haskell-Luevano et al., 1997).

Nicotinic Receptor Study : Czajkowski and Karlin (1995) investigated the structure of the nicotinic receptor acetylcholine-binding site. Their research provides insights into the molecular interactions within the receptor, which is crucial for understanding nervous system functioning (Czajkowski & Karlin, 1995).

Inhibition of NAALA Dipeptidase : A study by Subasinghe, Schulte, Chan, Roon, Koerner, and Johnson (1990) synthesized analogues of Ac-Asp-Glu-OH to investigate their ability to inhibit NAALA dipeptidase. This research contributes to understanding the structural requirements for enzyme inhibition (Subasinghe et al., 1990).

Glutamate Carboxypeptidase II Investigation : Klusák, Bařinka, Plechanovová, Mlcochova, Konvalinka, Rulíšek, and Lubkowski (2009) examined glutamate carboxypeptidase II (GCPII) using mutagenesis, X-ray crystallography, and computational methods. Their findings offer detailed insights into the enzyme's reaction mechanism, which is vital for therapeutic targeting (Klusák et al., 2009).

Stem Cell Research : Resca, Zavatti, Maraldi, Bertoni, Beretti, Guida, La Sala, Guillot, David, Sebire, de Pol, and de Coppi (2015) focused on the differentiation potential of amniotic membrane progenitor/stem cells. They found that enrichment in c-Kit improved stemness and differentiation potential, which is crucial for regenerative medicine applications (Resca et al., 2015).

Mechanism of Action

- Role : Caspase-1 is a cysteine protease that plays a crucial role in the inflammatory response. It converts inactive interleukin-1 beta (IL-1β) precursor to its active form, which mediates various immune and inflammatory processes .

- Resulting Changes : The cleavage of Ac-Trp-Glu-His-Asp-AMC by caspase-1 leads to the activation of IL-1β, contributing to inflammation and immune responses .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Caspase 1 is a cysteine protease that converts the inactive IL-1 beta precursor into a pro-inflammatory cytokine . This cytokine mediates a wide range of immune and inflammatory responses .

Cellular Effects

The interaction of Ac-Trp-Glu-His-Asp-AMC with caspase 1 influences cell function by promoting the production of IL-1 beta, a pro-inflammatory cytokine. This can impact cell signaling pathways and gene expression, leading to various cellular responses, including inflammation .

Molecular Mechanism

This compound is cleaved by caspase 1, releasing a fluorescent product that can be quantified . This cleavage is part of the process by which caspase 1 converts the inactive IL-1 beta precursor into its active form .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time through the measurement of fluorescence following its cleavage by caspase 1 .

Metabolic Pathways

This compound is involved in the metabolic pathway of caspase 1 activation and the subsequent production of IL-1 beta .

properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONBZTYCHSGHGG-KRCBVYEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

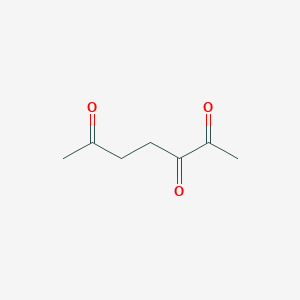

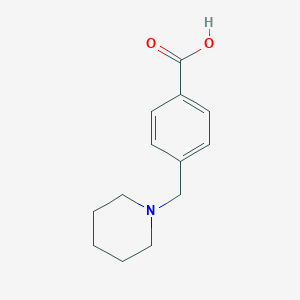

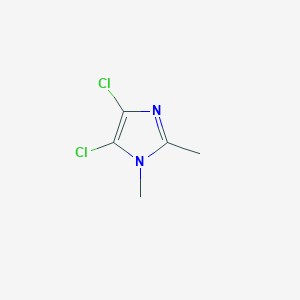

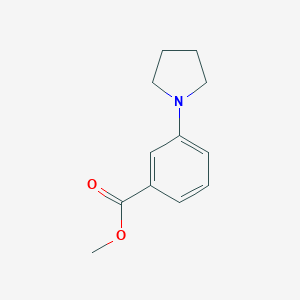

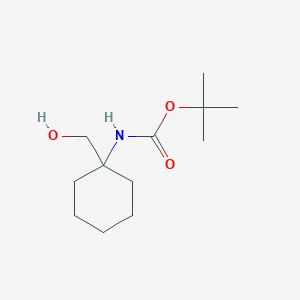

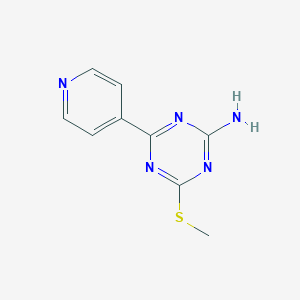

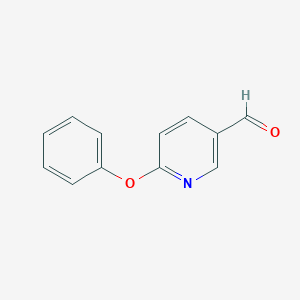

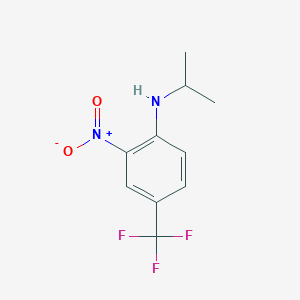

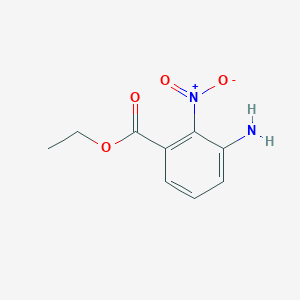

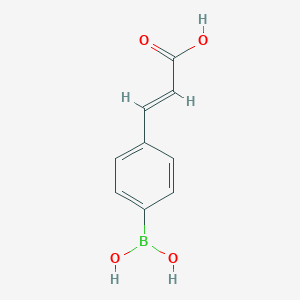

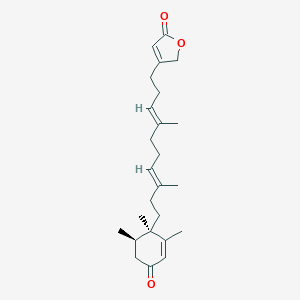

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)

![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)